REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[I:9][C:10]1[S:11][CH:12]=[CH:13][CH:14]=1.CON(C)[C:18](=[O:21])[CH2:19][CH3:20]>C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.C1COCC1>[I:9][C:10]1[S:11][C:12]([C:18](=[O:21])[CH2:19][CH3:20])=[CH:13][CH:14]=1 |f:0.1,4.5.6|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
THF heptane ethylbenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
IC=1SC=CC1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CON(C(CC)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a nitrogen inlet
|
Type
|
ADDITION
|
Details
|
was added with vigorous stirring
|
Type
|
TEMPERATURE
|
Details
|
After 10 minutes the mixture was warmed to −10° C.
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was re-cooled to −40° C.
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to 0° C.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated 50 ml of NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
The contents were extracted with 3×100 ml of DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oily residue
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(S1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |